molecular formula CF3IS B15387730 Methanesulfenyl iodide, trifluoro- CAS No. 102127-62-8

Methanesulfenyl iodide, trifluoro-

Cat. No.: B15387730
CAS No.: 102127-62-8
M. Wt: 227.98 g/mol
InChI Key: BTWFFNIOAZJXIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trifluoromethanesulfenyl iodide (CF₃SI) is a sulfur-containing organoiodine compound characterized by a trifluoromethyl group bonded to a sulfenyl iodide moiety. Its reactivity and applications can be inferred from structurally related compounds, such as trifluoromethanesulfonyl chloride (CF₃SO₂Cl) and methyl trifluoromethanesulfonate (CF₃SO₃CH₃), which share the trifluoromethyl-sulfur motif .

Properties

CAS No.

102127-62-8

Molecular Formula

CF3IS

Molecular Weight

227.98 g/mol

IUPAC Name

trifluoromethyl thiohypoiodite

InChI

InChI=1S/CF3IS/c2-1(3,4)6-5

InChI Key

BTWFFNIOAZJXIP-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)(F)SI

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Trifluoromethanesulfenyl iodide (CF₃SI) : Contains a sulfenyl iodide (–SI) group, making it highly electrophilic.
  • Trifluoromethanesulfonyl chloride (CF₃SO₂Cl) : Features a sulfonyl chloride (–SO₂Cl) group, widely used as a sulfonating agent .
  • Methyl trifluoromethanesulfonate (CF₃SO₃CH₃) : A sulfonate ester with strong alkylating properties .

Physical and Chemical Properties

The table below summarizes available data for comparable compounds:

Compound Molecular Formula Molecular Weight Boiling Point (°C) Density (g/mL) Key Reactivity/Applications
Trifluoromethanesulfenyl iodide CF₃SI ~220 (estimated) N/A N/A Electrophilic trifluoromethylthiolation
Trifluoromethanesulfonyl chloride CF₃SO₂Cl 168.52 29–32 1.583 Sulfonation reactions; precursor for sulfonamides
Methyl trifluoromethanesulfonate CF₃SO₃CH₃ 164.12 100–101 1.297 Strong alkylating agent; hazardous (H314)
Key Observations:
  • Boiling Points : CF₃SO₂Cl is volatile (29–32°C), facilitating its use in low-temperature reactions. In contrast, CF₃SO₃CH₃ has a higher boiling point (100–101°C), reflecting its stability as a liquid .
  • Reactivity : CF₃SI’s iodine atom likely enhances leaving-group ability compared to chlorine in CF₃SO₂Cl, making it more reactive in electrophilic substitutions. CF₃SO₃CH₃’s methyl group is readily transferred, enabling alkylation in organic synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.